Aluminium acetotartrate

Beschreibung

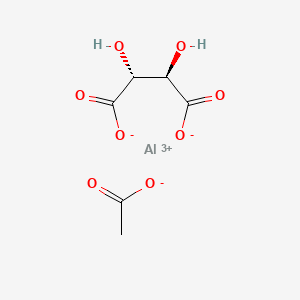

Structure

2D Structure

Eigenschaften

IUPAC Name |

aluminum;(2R,3R)-2,3-dihydroxybutanedioate;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVRYPWCDUCYPZ-OLXYHTOASA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AlO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-12-8 | |

| Record name | Aluminum acetotartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminium acetotartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium acetotartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINIUM ACETOTARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19MLB4EQ88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations

Conventional Synthetic Pathways

Conventional synthesis of aluminium acetotartrate relies on two main approaches: the use of a pre-formed aluminium precursor, typically aluminium hydroxide (B78521), or the direct reaction of elemental aluminium with the organic acids.

A prevalent method for synthesizing this compound involves the reaction of aluminium hydroxide with acetic and tartaric acids. This pathway is a multi-step process requiring careful control over several reaction parameters to ensure the formation of the desired complex and to facilitate its precipitation from the reaction medium.

The molar ratio of the reactants—aluminium hydroxide, acetic acid, and tartaric acid—is a critical factor in the synthesis of this compound. Optimization of these ratios is essential to drive the reaction towards the desired product and prevent the formation of side products, such as aluminium acetate (B1210297) or amorphous tartrate complexes. Research indicates that a 1:1:1 molar ratio of aluminium hydroxide, acetic acid, and tartaric acid is typically employed to mitigate the occurrence of these side reactions. Deviations from this stoichiometry can significantly impact the product distribution; for instance, an excess of acetic acid may favor the formation of aluminium acetate, whereas an excess of tartaric acid can lead to the production of amorphous byproducts.

Table 1: Stoichiometric Ratios for this compound Synthesis

| Reactant | Typical Molar Ratio | Purpose |

|---|---|---|

| Aluminium Hydroxide | 1 | Aluminium source |

| Acetic Acid | 1 | Ligand source |

Control of pH throughout the synthesis process is paramount for both the dissolution of the aluminium precursor and the selective precipitation of the final product. assignmentpoint.com The process involves a two-stage pH adjustment. Initially, the pH is lowered to a range of 2.5 to 4.5. This acidic environment, sometimes achieved with the aid of an acid like formic acid, is necessary to solubilize the aluminium hydroxide, making the aluminium ions available for complexation with the acetate and tartrate ligands.

Following the complexation reaction, the pH is raised to a neutral or near-neutral range of 6 to 7. This neutralization step, often carried out using a base such as sodium hydroxide, decreases the solubility of the this compound complex, promoting its selective precipitation and enabling its separation from the reaction mixture. The pH has a direct impact on the reaction yield.

pH < 2: Excessive protonation can reduce the availability of the tartrate ligand, leading to a lower yield.

pH 4–5: This range is considered optimal for balancing the solubility of the aluminium precursor and the coordination of the anions.

pH > 7: In a more alkaline environment, there is an increased risk of re-precipitation of unreacted aluminium hydroxide, which would contaminate the final product.

Table 2: pH Influence on this compound Synthesis

| pH Range | Stage | Purpose | Outcome |

|---|---|---|---|

| 2.5 - 4.5 | Initial Reaction | Solubilize Al(OH)₃ | Ensures availability of Al³⁺ for complexation |

| 4 - 5 | Optimal Reaction | Balance solubility and coordination | Maximizes product formation |

| 6 - 7 | Final Neutralization | Precipitate product | Promotes selective precipitation of this compound |

Temperature is a key parameter that affects both the rate and the equilibrium of the synthesis reaction. The synthesis of this compound from aluminium hydroxide is typically conducted at elevated temperatures, generally in the range of 60–80°C. This temperature range is chosen to enhance the solubility of the reactants, particularly the aluminium hydroxide, and to increase the reaction kinetics, leading to a faster rate of product formation.

The thermodynamics of the process are also temperature-dependent. For instance, crystallization techniques often rely on temperature control. A common purification method involves the slow cooling of the reaction mixture, for example from 70°C down to 25°C over several hours, which can yield well-defined, needle-like crystals of this compound.

Table 3: Temperature Effects on this compound Synthesis

| Temperature Range | Process | Effect |

|---|---|---|

| 60 - 80°C | Reaction | Enhances solubility and reaction kinetics |

| 70°C → 25°C | Crystallization | Promotes formation of needle-like crystals upon slow cooling |

An alternative synthetic route to this compound bypasses the use of aluminium hydroxide and instead utilizes elemental aluminium, typically in the form of powder, as the starting material. This direct approach streamlines the synthesis by eliminating the intermediate step of forming aluminium hydroxide.

In this method, aluminium powder is reacted directly with acetic acid and tartaric acid in a suitable solvent medium. One documented procedure involves mixing aluminium powder with methanol (B129727), which acts as the solvent, and acetylacetone (B45752) as a co-solvent. The reaction is maintained at a specific temperature, such as 65°C, for an extended period, for example 12 hours, to ensure complete reaction. Similar to the precipitation technique, a final pH adjustment to 7 using a base like sodium hydroxide is performed to induce the crystallization and precipitation of the this compound product. This method is noted for its faster kinetics compared to the aluminium hydroxide route.

Precipitation Techniques Utilizing Aluminium Hydroxide Precursors

Advanced Synthetic Strategies and Process Engineering

Advancements in synthetic strategies for this compound have been driven by the need for more sustainable, scalable, and efficient production processes. These strategies incorporate principles of green chemistry and innovative reactor design to meet industrial demands.

The principles of green chemistry, which advocate for the prevention of waste, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to the synthesis of this compound. acs.orgnih.gov Traditional synthesis routes often involve solvents and reagents that can be harmful to the environment. nih.gov

Current research focuses on developing protocols that minimize environmental impact. One approach is the substitution of conventional organic solvents with more environmentally benign alternatives, such as water-based systems. While solvents like methanol are effective, their recovery is crucial for cost-effective and sustainable large-scale production. Investigations are underway to replace methanol with water, which would significantly improve the green profile of the synthesis.

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the context of this compound synthesis, this involves precise control over stoichiometric ratios to prevent the formation of byproducts like aluminium acetate or amorphous tartrate compounds.

The use of biocatalysts, such as enzymes, represents a frontier in green synthesis. ajrconline.org While not yet standard for this compound, biocatalysts offer the potential for highly specific reactions under mild conditions, reducing energy consumption and waste generation. acs.orgajrconline.org

For large-scale industrial production, moving from batch to continuous reactor systems offers significant advantages in terms of consistency, control, and efficiency. Continuous reactors allow for real-time monitoring and adjustment of critical parameters such as pH and temperature, which is crucial for optimizing the yield and purity of this compound. This approach helps to reduce the batch-to-batch variability that can be a challenge in larger-scale operations.

The design of such systems focuses on efficient mixing and heat transfer to ensure uniform reaction conditions. The scalability of the synthesis process is a key consideration, and continuous flow chemistry provides a more straightforward path to increasing production capacity compared to traditional batch methods. assignmentpoint.com The adoption of continuous reactor technology aligns with the broader trend in the chemical industry towards more efficient and sustainable manufacturing processes. assignmentpoint.com

| Parameter | Batch Reactor | Continuous Reactor |

| Process Control | Manual or semi-automated adjustments per batch | Real-time monitoring and automated control |

| Consistency | Potential for batch-to-batch variability | High consistency and product uniformity |

| Scalability | Complex and may require significant redesign | More straightforward scaling by adjusting flow rates and reactor size |

| Efficiency | Can have longer downtime between batches | Continuous operation maximizes production time |

| Safety | Larger volumes of reactants may pose higher risks | Smaller reaction volumes at any given time can enhance safety |

Purification and Isolation Techniques for Research-Grade Material

The production of high-purity this compound suitable for research and specialized applications requires meticulous purification and isolation steps to remove unreacted starting materials and byproducts.

Recrystallization is a fundamental technique for purifying solid compounds. For this compound, this process is critical for achieving the desired level of purity. An effective method involves the slow cooling of the reaction mixture, for instance, from 70°C to 25°C over a period of six hours, which encourages the formation of well-defined, needle-like crystals.

Following crystallization, the precipitate is typically washed with a cold solvent, such as ethanol, to remove any remaining soluble impurities and residual acids. The final step involves drying the purified crystals under a vacuum at an elevated temperature, for example, 80°C for five hours, to ensure the removal of any residual moisture. The purity of the final product can be confirmed using analytical techniques such as X-ray diffraction (XRD) to verify the crystalline structure and inductively coupled plasma optical emission spectrometry (ICP-OES) to detect trace metal impurities.

In addition to recrystallization, other techniques are employed to separate this compound from byproducts. Filtration is a standard and essential step to isolate the precipitated product from the reaction solution.

For more challenging separations, chromatographic methods can be utilized. While not extensively detailed in the provided search results for this specific compound, techniques like ion chromatography could theoretically be employed to separate the acetotartrate ions from other anionic species present in the reaction mixture. Similarly, high-performance liquid chromatography (HPLC) with UV detection is a powerful analytical tool for quantifying the acetotartrate ions and ensuring the purity of the final product. The choice of separation method depends on the specific byproducts present and the required purity level of the this compound.

Advanced Structural Elucidation and Coordination Chemistry

Ligand Architecture and Metal-Ligand Interactions

The stability and structure of the aluminium acetotartrate complex are dictated by the way the acetate (B1210297) and tartrate ligands coordinate to the Al(III) center. This involves a complex interplay of electronic effects, steric hindrance, and conformational preferences.

The bond between the aluminium ion and the acetate ligand is primarily ionic in character but possesses significant covalent contributions. Molecular orbital (MO) theory provides a framework for understanding this interaction. The bonding occurs between the hard Lewis acid Al³⁺ and the oxygen atoms of the carboxylate group (-COO⁻) of the acetate, which act as hard Lewis bases. researchgate.net

Theoretical studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, on aluminium-carboxylate systems reveal that the primary interaction involves the overlap of the oxygen p-orbitals with the vacant sp³d² hybrid orbitals of the aluminium ion. caltech.edursc.org This charge transfer from the carboxylate to the metal ion is a key factor in stabilizing the complex. acs.org

In the formation of the Al-O bond, the highest occupied molecular orbitals (HOMOs) are typically centered on the carboxylate ligand, while the lowest unoccupied molecular orbitals (LUMOs) are associated with the metal center. frontiersin.org The energy difference between these orbitals influences the stability and reactivity of the complex. Calculations on model aluminium-acetate complexes indicate that monodentate coordination is often favored, especially in acidic conditions where protonation can compete for the coordinating oxygen atoms. acs.orgacs.org The geometry of the complex, whether tetrahedral or octahedral, is also influenced by the number of coordinated ligands and water molecules. caltech.edu

The tartrate ligand, being a polyfunctional molecule with two carboxyl and two hydroxyl groups, acts as a powerful chelating agent for the aluminium ion. laboratorynotes.com Chelation, the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal ion, results in the formation of stable ring structures. In the case of aluminium-tartrate, this typically involves the formation of five- or six-membered chelate rings. niscpr.res.in

Conformational analysis shows that tartrate's stereochemistry—specifically the (2R,3R) configuration in the naturally occurring L-tartaric acid—dictates the spatial arrangement of the resulting complex. The coordination can involve:

Bidentate chelation: through the two oxygen atoms of one carboxylate group.

Tridentate chelation: involving both a carboxylate group and the adjacent hydroxyl group, which is common for hydroxycarboxylic acids. journals.co.za

Bridging: where the tartrate ligand links two different aluminium centers.

Studies on analogous aluminium-hydroxycarboxylic acid complexes, such as with malic acid, show that chelation often results in deprotonation of the alcoholic hydroxyl group, confirming its direct involvement in coordination. niscpr.res.in The resulting conformation seeks to minimize steric strain and optimize the bond angles around the central aluminium atom, which typically adopts an octahedral coordination geometry in such complexes. nih.gov

Monodentate Coordination: One carboxylate oxygen bonds to the aluminium. This is less common for tartrate unless conditions are highly competitive (e.g., very low pH).

Bidentate Chelation: A carboxylate group and the adjacent α-hydroxyl group can coordinate to form a stable five-membered ring. This is a very common mode for α-hydroxy acids.

Tridentate or Tetradentate Coordination: Both carboxylate and both hydroxyl groups can be involved in binding, potentially bridging multiple metal centers to form polynuclear complexes. niscpr.res.in

The specific coordination mode is highly dependent on factors like pH, the ratio of metal to ligands, and the presence of other competing ligands (like acetate). researchgate.net The inherent chirality of the tartrate ligand imparts chirality to the resulting complex, making stereochemical considerations paramount. acs.org The combination of a simple monodentate ligand (acetate) with a complex, chiral, multidentate ligand (tartrate) leads to a structurally intricate and potentially asymmetric final molecule.

Spectroscopic and Diffraction Techniques for Solid-State Structure

Elucidating the precise solid-state structure of this compound relies on a combination of spectroscopic and diffraction methods. These techniques provide complementary information about bond vibrations, atomic connectivity, and the local environment of the aluminium nucleus.

FTIR spectroscopy is a powerful tool for probing the coordination of the carboxylate and hydroxyl functional groups to the aluminium center. The vibrational frequencies of these groups are sensitive to changes in their electronic environment upon bonding to a metal ion.

In a free carboxylic acid (like acetic or tartaric acid), the carbonyl group (C=O) stretch appears at a high frequency, typically around 1700–1740 cm⁻¹. researchgate.net When the carboxylate group coordinates to the aluminium ion, this C=O bond is weakened, and the bond order of the C-O single bond increases. This results in the disappearance of the C=O band and the appearance of two new bands:

Asymmetric stretching vibration (νₐₛ(COO⁻)): Typically in the range of 1580–1620 cm⁻¹. researchgate.netlmaleidykla.lt

Symmetric stretching vibration (νₛ(COO⁻)): Typically in the range of 1370–1450 cm⁻¹. cosmosscholars.comresearchgate.net

The frequency separation (Δν = νₐₛ - νₛ) between these two bands can provide insight into the coordination mode. A larger Δν is often indicative of monodentate coordination, while a smaller Δν suggests bidentate (chelating or bridging) coordination. cosmosscholars.com Furthermore, the C-O stretching of the tartrate's alcoholic groups, observed around 1050-1130 cm⁻¹, also shifts upon coordination to the aluminium ion. cosmosscholars.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) of free acid | 1700 - 1740 | Disappears or weakens upon coordination. researchgate.net |

| νₐₛ(COO⁻) | 1580 - 1620 | Asymmetric stretching of coordinated carboxylate. researchgate.netlmaleidykla.lt |

| νₛ(COO⁻) | 1370 - 1450 | Symmetric stretching of coordinated carboxylate. cosmosscholars.comresearchgate.net |

| ν(C-O) of alcohol | 1050 - 1130 | Stretching of hydroxyl group, shifts upon coordination. cosmosscholars.com |

| ν(Al-O) | ~650 | Stretching of the aluminium-oxygen bond. semanticscholar.org |

NMR spectroscopy, particularly ²⁷Al and ¹³C NMR, provides detailed information about the coordination environment of the aluminium ion and the connectivity of the ligands.

²⁷Al NMR: Aluminium-27 is a quadrupolar nucleus, and its NMR signal is highly sensitive to the symmetry of the electric field around it. The chemical shift (δ) and the linewidth of the ²⁷Al signal are diagnostic of the aluminium's coordination number and the nature of the coordinating ligands.

Hexa-coordinate Al(III) , such as in [Al(H₂O)₆]³⁺, typically gives a sharp signal around 0 ppm.

Tetra-coordinate Al(III) , like in [Al(OH)₄]⁻, resonates far downfield around 80 ppm. acs.org

Penta-coordinate Al(III) species are also possible and show distinct chemical shifts. niscpr.res.in

When ligands like acetate or tartrate replace water in the coordination sphere, the chemical shift changes. For example, the formation of Al(III)-carboxylate chelates with five- or six-membered rings results in resonances between approximately +6 and +20 ppm. niscpr.res.inresearchgate.net The presence of multiple peaks indicates the co-existence of different complex species in solution. researchgate.net The linewidth provides information on the symmetry of the complex; highly symmetric environments result in sharper lines, while asymmetric complexes give broader signals. niscpr.res.in

¹³C NMR: Carbon-13 NMR is used to probe the carbon skeleton of the acetate and tartrate ligands. Upon coordination to aluminium, the chemical shifts of the carbon atoms, especially the carboxyl carbons (~170-185 ppm) and the hydroxyl-bearing carbons of tartrate, are altered. journals.co.zaacs.org These shifts confirm which functional groups are involved in the bonding. For instance, a significant downfield shift of a carboxyl carbon is direct evidence of its coordination to the Al³⁺ ion. journals.co.za

| Nucleus | Complex Type / Species | Typical Chemical Shift (δ, ppm) | Inference |

|---|---|---|---|

| ²⁷Al | [Al(H₂O)₆]³⁺ (Octahedral) | 0 | Reference for hexa-coordinate Al. acs.org |

| ²⁷Al | Al(III)-carboxylate/hydroxycarboxylate chelates | +6 to +20 | Formation of 5- or 6-membered chelate rings. niscpr.res.inresearchgate.net |

| ²⁷Al | [Al(OH)₄]⁻ (Tetrahedral) | ~80 | Tetra-coordinate Al. acs.org |

| ¹³C | Carboxyl Carbon (free acid) | ~175 - 180 | Uncoordinated carboxyl group. journals.co.za |

| ¹³C | Carboxyl Carbon (coordinated) | Shifted downfield | Direct evidence of coordination to Al³⁺. journals.co.za |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Hydrate (B1144303) Formation

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. frontiersin.org For this compound, which can exist as colorless or yellowish crystals, XRD provides critical information on the three-dimensional arrangement of the aluminium, acetate, and tartrate moieties. nih.gov The technique relies on the scattering of an X-ray beam by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the specific crystalline phase, acting as a fingerprint for its structure. orientjchem.org

Furthermore, XRD is crucial for identifying the presence of crystalline water (hydrates) and monitoring structural changes under varying environmental conditions, such as humidity and temperature. For instance, accelerated stability studies may employ XRD to detect the formation of different hydrate forms or the dissociation of ligands, which would manifest as changes in the diffraction pattern. While a complete, publicly available crystal structure of this compound is not readily found, analysis of related aluminium carboxylates provides a template for the expected findings. nih.govdoi.org The diffraction pattern would consist of peaks at specific 2θ angles, corresponding to different crystallographic planes (hkl).

Table 1: Representative XRD Data for a Polycrystalline Aluminium Complex This table is illustrative, based on typical data for polycrystalline aluminium-containing materials, to demonstrate how XRD data for this compound would be presented.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 18.5 | 4.79 | 100 | (111) |

| 21.4 | 4.15 | 45 | (200) |

| 30.8 | 2.90 | 60 | (220) |

| 37.1 | 2.42 | 35 | (311) |

| 39.5 | 2.28 | 15 | (222) |

Computational Chemistry and Theoretical Modeling

Computational methods provide molecular-level insights that complement experimental findings, offering a detailed picture of the electronic structure, bonding, and dynamic behavior of this compound.

Density Functional Theory (DFT) Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations can elucidate the nature of the coordinate bonds between the Al(III) ion and the oxygen atoms of the acetate and tartrate ligands. Such calculations provide optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies. nih.gov

DFT studies on related aluminium-carboxylate complexes, such as aluminium-citrate, have shown that these calculations can accurately predict geometries that are in good agreement with experimental X-ray data. rsc.org The electronic properties, including the distribution of electron density and the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can be determined. This information is key to understanding the reactivity and stability of the complex. scirp.org The calculations would typically be performed at a specific level of theory, for example, using the B3LYP functional with a 6-311G** basis set, and can incorporate solvent effects using models like the Polarized Continuum Model (PCM). nih.govrsc.org

Table 2: Hypothetical DFT-Calculated Structural and Electronic Parameters for this compound This table illustrates the type of data obtained from DFT calculations, based on findings for analogous aluminium-carboxylate systems.

| Parameter | Calculated Value | Unit |

| Al-O (Tartrate Carboxyl) Bond Length | 1.88 | Å |

| Al-O (Tartrate Hydroxyl) Bond Length | 1.95 | Å |

| Al-O (Acetate) Bond Length | 1.87 | Å |

| O-Al-O (Tartrate Chelate) Bond Angle | 84.5 | Degrees |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

Molecular Dynamics Simulations of Coordination Geometries

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of coordination geometries in solution. researchgate.net For this compound, MD simulations can reveal how the flexible acetate and tartrate ligands arrange themselves around the central aluminium ion and how water molecules participate in the coordination sphere. plos.orgmdpi.com

Simulations of Al(III) complexed with other carboxylate-containing molecules (e.g., peptides) have successfully used force fields like AMBER with non-bonded models for the aluminium ion to explore its coordination environment. plos.org Such studies can determine key metrics like the average coordination number of the aluminium ion and the radial distribution function (RDF) for Al-O distances, which shows the probability of finding an oxygen atom at a certain distance from the aluminium ion. plos.orgnih.gov These simulations show that Al(III) strongly coordinates with carboxylate groups, maintaining stable interactions over microseconds of simulation time. plos.orgresearchgate.net

Table 3: Illustrative Results from a Molecular Dynamics Simulation of this compound in Aqueous Solution This table is representative of typical outputs from MD simulations of Al(III)-carboxylate complexes.

| Parameter | Resulting Value | Description |

| Average Al(III) Coordination Number | 5.8 | The average number of atoms (from ligands and water) in the first coordination shell of the aluminium ion. |

| Al-O (Ligand) RDF Peak | 1.9 Å | The most probable distance between the Al(III) ion and a coordinating oxygen atom from a ligand. |

| Al-O (Water) RDF Peak | 2.1 Å | The most probable distance between the Al(III) ion and an oxygen atom from a coordinating water molecule. |

| Residence Time of Coordinated Water | > 1 ns | The average time a specific water molecule remains directly bonded to the Al(III) ion. |

Quantum Chemical Prediction of Ligand-Metal Interaction Energies

Quantum chemical methods, particularly DFT, are employed to calculate the energetic favorability of the bonds between a metal center and its ligands. rsc.org For this compound, these calculations can quantify the strength of the Al-acetate and Al-tartrate interactions. This is often done by calculating the Gibbs free energy of reaction (ΔG) for ligand exchange reactions, for example, the displacement of coordinated water molecules by the acetate and tartrate ligands. rsc.org

Studies on similar systems, like Al(III)-citrate, demonstrate that the formation of such chelate complexes is strongly favored thermodynamically, driven by significant positive entropy changes that result from the release of multiple water molecules upon binding of a single multidentate ligand (the chelate effect). rsc.org The binding energy of a ligand can be calculated by comparing the total energy of the complex to the sum of the energies of the free metal ion and the free ligand.

Table 4: Representative Ligand-Metal Interaction Energies for Al(III)-Carboxylate Systems This table illustrates the type of thermodynamic data obtained from quantum chemical calculations, based on analogous systems like Al-citrate.

| Reaction | ΔH (Enthalpy) | TΔS (Entropy Term) | ΔG (Gibbs Free Energy) |

| [Al(H₂O)₆]³⁺ + Acetate⁻ → [Al(H₂O)₅(Acetate)]²⁺ + H₂O | -15 kJ/mol | +20 kJ/mol | -35 kJ/mol |

| [Al(H₂O)₆]³⁺ + Tartrate²⁻ → [Al(H₂O)₄(Tartrate)]⁺ + 2H₂O (Bidentate Chelation) | -25 kJ/mol | +55 kJ/mol | -80 kJ/mol |

Solution-State Coordination Chemistry

The behavior of this compound in aqueous solution is critical for many of its applications and is governed by complex equilibria.

Potentiometric Titration for Determination of Stability Constants of Aluminium Complexes

Potentiometric titration is the benchmark experimental technique for determining the stability constants of metal complexes in solution. researchgate.netcost-nectar.eu This method involves monitoring the pH of a solution containing the metal ion (Al³⁺) and the ligands (acetate and tartrate) as a titrant (a strong base) is added. nih.gov The resulting titration curve can be analyzed using computational programs to determine the stoichiometry and stability constants (log K) for all the species present in equilibrium. researchgate.net

For a mixed-ligand system like this compound, a variety of complex species can form, including binary complexes (e.g., [Al(Acetate)]²⁺, [Al(Tartrate)]⁺), ternary complexes ([Al(Acetate)(Tartrate)]⁰), and various protonated or hydrolyzed forms (e.g., [Al(OH)(Tartrate)]). doi.org The stability constant quantifies the strength of the complex; a higher log K value indicates a more stable complex. nih.gov Studies on the Al³⁺-acetate and Al³⁺-cysteine systems have successfully used this method to determine the speciation model and associated constants. nih.govdoi.org

Table 5: Representative Stability Constants (log K) for Species in an Al(III)-Acetate-Tartrate System This table is illustrative, showing the types of equilibria and constants that would be determined via potentiometric titration, based on data from related Al-carboxylate systems.

| Equilibrium Reaction | Species Formed | Log K (at 25°C, I=0.1 M) |

| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | Monohydroxo Complex | -5.0 |

| Al³⁺ + Acetate⁻ ⇌ [Al(Acetate)]²⁺ | Binary Acetate Complex | 3.8 |

| Al³⁺ + Tartrate²⁻ ⇌ [Al(Tartrate)]⁺ | Binary Tartrate Complex | 7.5 |

| [Al(Tartrate)]⁺ + H⁺ ⇌ [Al(HTartrate)]²⁺ | Protonated Tartrate Complex | 4.1 |

| [Al(Tartrate)]⁺ + Acetate⁻ ⇌ [Al(Tartrate)(Acetate)]⁰ | Ternary Complex | 3.2 |

Spectrophotometric (UV-Vis) Studies of Complex Formation in Solution

Spectrophotometry in the ultraviolet-visible (UV-Vis) range is a fundamental technique for investigating the formation of metal-ligand complexes in solution. The principle lies in monitoring changes in the absorption of light as the central metal ion, in this case, Aluminium(III), interacts with the acetate and tartrate ligands. The formation of the this compound complex is characterized by distinct changes in the UV-Vis spectrum compared to the spectra of the free ligands.

When Al(III) coordinates with the carboxylate and hydroxyl groups of the acetate and tartrate moieties, it alters the electronic structure of the ligands, leading to a shift in the wavelength of maximum absorbance (λmax). uitm.edu.myresearchgate.net This phenomenon, often a bathochromic shift (a shift to a longer wavelength), is indicative of complex formation. uitm.edu.my Studies on analogous Al(III) complexation reactions demonstrate that as the concentration of the metal ion increases, the absorbance intensity of the complex's characteristic peak also increases, while the peak corresponding to the free ligand may decrease. uitm.edu.myresearchgate.net

A key feature observed in such equilibrium studies is the isosbestic point. This is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. The appearance of one or more isosbestic points in the titration spectra provides strong evidence for a clean equilibrium between the free ligands and a defined complex species in solution. uitm.edu.my For Al(III) complexation, these points confirm that the ligands and the resulting complex are the primary species interacting in the observed equilibrium. uitm.edu.my

Table 1: Typical Observations in UV-Vis Spectrophotometric Titration of Al(III) with Complexing Ligands This table is illustrative of the principles of spectrophotometric analysis for metal complex formation.

| Parameter | Observation | Significance |

| λmax Shift | A shift in the wavelength of maximum absorbance upon addition of Al(III) to the ligand solution (e.g., a bathochromic shift). uitm.edu.my | Indicates the formation of a new chemical entity, the Al-ligand complex, with a different electronic structure from the free ligand. |

| Change in Absorbance | Increasing absorbance at the λmax of the complex with increasing Al(III) concentration. | Allows for the quantitative determination of complex concentration and the calculation of the complex's stability constant. uitm.edu.my |

| Isosbestic Point | A specific wavelength where the spectra of all solutions cross, regardless of the Al(III)-to-ligand ratio. uitm.edu.my | Confirms a direct equilibrium between two primary species (e.g., free ligand and a 1:1 complex) and the absence of significant intermediate species. |

Speciation Diagrams and pH-Dependent Coordination Behavior

The coordination environment and stability of this compound are profoundly influenced by the pH of the aqueous solution. The speciation, which refers to the distribution of different chemical forms of the complex, can be predicted and visualized using speciation diagrams. These diagrams plot the relative concentration of each aluminium-containing species as a function of pH. researchgate.netresearchgate.net

Research on aluminium-tartrate and similar mixed-ligand systems reveals that the complex is most stable and soluble in a moderately acidic to near-neutral pH range, typically between pH 3 and 7. Within this range, the tartrate and acetate ligands effectively chelate the Al(III) ion, preventing its precipitation as aluminium hydroxide (B78521) [Al(OH)₃]. This enhanced solubility is a key characteristic imparted by the tartrate ligand.

The pH-dependent behavior can be summarized as follows:

Low pH (below ~2.5-3): At very low pH, the carboxylate groups of the ligands become protonated. This reduces their ability to coordinate with the Al(III) ion, potentially lowering the yield and stability of the complex.

Optimal pH (~3 to 7): This range provides the optimal balance between aluminium solubility and the availability of deprotonated carboxylate and hydroxyl groups for coordination. Quantitative studies have determined the formation constants for aluminium-tartrate complexes under these conditions, providing the thermodynamic basis for their stability. researchgate.net

High pH (above ~7): As the pH becomes alkaline, the concentration of hydroxide ions (OH⁻) increases. These ions compete with the acetate and tartrate ligands to coordinate with Al(III), leading to the formation and precipitation of insoluble aluminium hydroxide, Al(OH)₃. researchgate.netresearchgate.net

Table 2: pH-Dependent Speciation and Behavior of the this compound System

| pH Range | Dominant Process | Consequence |

| < 3 | Ligand protonation | Reduced complex formation and stability. |

| 3 - 7 | Stable complex formation | Maximum solubility of the this compound complex. |

| > 7 | Hydroxide competition | Formation and precipitation of insoluble Aluminium Hydroxide [Al(OH)₃]. |

Comparison with Crystallographic Data for Solution-State Validation

A crucial step in comprehensively understanding a coordination compound is to correlate its structure in solution with its solid-state structure. While techniques like UV-Vis spectroscopy and potentiometry provide valuable information about complex formation, stoichiometry, and stability in an aqueous environment, X-ray crystallography (also known as X-ray diffraction or XRD) offers definitive proof of the atomic arrangement in the solid, crystalline state. wikipedia.org

Spectroscopic and potentiometric studies are used to build a model of the complex's behavior and coordination in solution. For this compound, these methods suggest a mixed-ligand system where the Al(III) center is coordinated by both acetate and tartrate ions. This solution-state model can then be validated by comparing it with data from X-ray crystallography performed on an isolated, solid sample of the compound. researchgate.net

X-ray crystallography provides precise details on:

Coordination Geometry: The exact three-dimensional arrangement of the acetate and tartrate ligands around the central aluminium ion.

Coordination Number: The total number of bonds from the ligands to the aluminium center.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming which specific oxygen atoms (from carboxylate and hydroxyl groups) are involved in the coordination. wikipedia.org

Investigations have confirmed a crystalline structure for this compound. The comparison serves to validate that the species studied in solution (e.g., the monomeric [(acetato-κO)(2,3-dihydroxybutanedioate(2-)-κO1,κO4)]aluminium) is indeed the same fundamental unit that crystallizes to form the solid material. nih.gov This cross-validation between solution-state behavior and solid-state structure provides a robust and complete picture of the compound's coordination chemistry.

Sophisticated Analytical Methodologies for Research Characterization

Elemental and Trace Analysis Techniques

Elemental analysis techniques are critical for quantifying the aluminium content and for assessing the purity of the compound by measuring trace and ultra-trace elemental impurities.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the accurate determination of the total aluminium content in a sample. nih.govhoriba.com The method involves introducing a liquid sample into a high-temperature argon plasma (6,000–10,000 K), which desolvates, atomizes, and excites the aluminium atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of aluminium in the sample. bme.hu

ICP-OES is known for its excellent sensitivity, speed, and ability to perform multi-element analysis. horiba.com For the analysis of aluminium acetotartrate, the sample would first be accurately weighed and digested, typically using nitric acid, to break down the organic matrix and ensure all aluminium is in a soluble, ionic form. mdpi.com The selection of appropriate, interference-free emission lines is crucial for accurate quantification.

Table 3: Recommended ICP-OES Wavelengths for Aluminium Determination

| Wavelength (nm) | Type | Potential Interferences |

| 396.152 | Atomic | High Fe concentrations |

| 308.215 | Atomic | V, Mn |

| 309.271 | Atomic | V |

| 237.312 | Ionic | Fe |

Source: Data compiled from instrument manufacturer guidelines. The choice of wavelength depends on the sample matrix and expected interferents.

The method offers a wide linear dynamic range and is less susceptible to the chemical interferences found in atomic absorption techniques due to the high temperature of the plasma. nih.gov

For the analysis of elemental impurities, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity, with detection limits orders of magnitude lower than ICP-OES, often in the parts-per-trillion (ppt) range. nih.govperkinelmer.com This capability is essential for meeting the stringent purity requirements for pharmaceutical and other high-purity chemical compounds. alcami.comkymos.com ICP-MS can rapidly screen for a wide range of potential metallic impurities in the this compound compound. perkinelmer.comkymos.com

Furthermore, ICP-MS is a powerful detector for speciation analysis when coupled with a separation technique like HPLC or IC (e.g., HPLC-ICP-MS). mdpi.comnih.gov This hyphenated technique allows for the separation of different chemical forms of an element before they are introduced into the plasma. mdpi.com For this compound, this could be used to separate the intact complex from free Al³⁺ ions or other aluminium-containing species. mdpi.comspeciation.net This provides critical information about the stability and composition of the compound in solution, which is unattainable by methods that only measure total elemental content. mdpi.comresearchgate.net

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for determining aluminium at ultra-trace levels, with detection limits typically in the low microgram-per-liter (µg/L) or parts-per-billion (ppb) range. scispec.co.thnemi.govresearchgate.net GFAAS is an ideal method when the highest sensitivity for aluminium is required or when only very small sample volumes are available. pjoes.com

The technique involves injecting a small volume of the sample into a graphite tube, which is then heated in a programmed series of steps to dry, char (ash), and finally atomize the sample. nih.gov During atomization, a beam of light from an aluminium-specific hollow cathode lamp is passed through the cloud of ground-state atoms. The aluminium atoms absorb light at a characteristic wavelength (typically 309.3 nm), and the amount of light absorbed is proportional to the concentration of aluminium in the sample.

A key aspect of successful GFAAS analysis is the optimization of the temperature program and the use of matrix modifiers. pjoes.compsu.edu Matrix modifiers, such as a palladium-magnesium nitrate (B79036) solution or phosphoric acid, are added to the sample to stabilize the aluminium during the charring step, allowing higher temperatures to be used to remove interfering matrix components without prematurely losing the analyte. psu.eduepa.gov This minimizes background absorption and chemical interferences, leading to more accurate results. nemi.govepa.gov

Table 4: Typical GFAAS Furnace Program for Aluminium Analysis

| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Gas Flow (mL/min) |

| Dry 1 | 110 | 5 | 20 | 250 (Argon) |

| Dry 2 | 130 | 15 | 20 | 250 (Argon) |

| Char (Ash) | 1400 | 10 | 20 | 250 (Argon) |

| Atomize | 2400 | 0 | 5 | 0 (Read) |

| Clean Out | 2500 | 1 | 3 | 250 (Argon) |

Source: Adapted from standard GFAAS methodologies. scispec.co.thepa.gov Program must be optimized for the specific instrument and matrix.

Elemental Microanalysis (CHNS/O) for Empirical Formula Validation

Elemental microanalysis is a fundamental technique for determining the elemental composition of a compound, which is crucial for validating its empirical formula. rrcindia.co.inmt.com For this compound, this method precisely quantifies the mass percentages of carbon, hydrogen, and oxygen. The theoretical and experimentally determined elemental compositions are compared to confirm the compound's stoichiometry. mt.commq.edu.au

The molecular formula for this compound is generally cited as C₆H₇AlO₈, with a corresponding molecular weight of approximately 234.10 g/mol . nih.govindiamart.com The validation of this formula is achieved through CHNS/O analysis, where a sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. mt.comuq.edu.au

Table 1: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 30.78 | Varies with synthesis |

| Hydrogen (H) | 3.01 | Varies with synthesis |

| Aluminium (Al) | 11.52 | Varies with synthesis |

| Oxygen (O) | 54.68 | Varies with synthesis |

Note: Experimental values can vary based on the purity of the sample and the specific synthesis method employed.

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are instrumental in characterizing the thermal stability and decomposition profile of this compound.

Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. cam.ac.ukhitachi-hightech.com This method is used to detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic reactions associated with decomposition. hitachi-hightech.comslideshare.net For instance, an endothermic peak on a DTA curve would indicate melting, while an exothermic peak could signify crystallization or decomposition. In the context of aluminium alloys, DTA has been used to identify precipitation peaks during aging treatments. researchgate.net While specific DTA curves for pure this compound were not found, this technique remains a powerful tool for studying its thermal behavior. cam.ac.ukslideshare.net

Table 2: Thermal Analysis Data for this compound (Hypothetical Data)

| Analysis Type | Parameter | Observation |

| TGA | Onset of Decomposition | Typically observed at elevated temperatures, indicating thermal stability at room temperature. |

| TGA | Final Residue | Expected to be Aluminium Oxide (Al₂O₃). |

| DTA | Endothermic Peak(s) | May indicate melting or the release of bound water. |

| DTA | Exothermic Peak(s) | Likely corresponds to the decomposition of the organic components. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from TGA and DTA analyses.

Advanced Microscopy and Nanomaterial Characterization

Advanced microscopy techniques provide high-resolution imaging to investigate the surface morphology, particle size, and internal structure of materials at the micro and nanoscale. wikipedia.orgjeolusa.com

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of a sample. innovaltec.com An electron beam is scanned across the surface, and the resulting signals are used to generate an image. innovaltec.com SEM analysis of aluminium-based materials can reveal details about particle size and shape. researchgate.net For instance, studies on aluminium particles have used SEM to determine average particle sizes. researchgate.net In the case of this compound, which can appear as colorless to yellowish crystals, SEM would provide detailed images of these crystal structures. wikipedia.orgindiamart.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the characterization of nanoscale structural features and the crystallinity of a material. wikipedia.orgjeolusa.com In TEM, a beam of electrons is transmitted through an ultrathin specimen to form an image. wikipedia.orgjeolusa.com This technique is essential for studying the internal structure, including any crystalline lattice and defects. univ-rennes.fr While specific TEM studies on this compound were not identified in the search results, TEM is a crucial technique for the nanoscale characterization of aluminium-based materials and would be invaluable in assessing the crystallinity and observing any nanoscale ordering within the compound. ntnu.edu

Table 3: Microscopic Analysis of this compound (Expected Observations)

| Technique | Parameter | Expected Observation |

| SEM | Surface Morphology | Crystalline structures with defined facets. wikipedia.orgindiamart.com |

| SEM | Particle Size | Can be determined from micrographs, likely in the micrometer range. researchgate.net |

| TEM | Nanoscale Structure | Visualization of internal structure and potential lattice fringes. wikipedia.orgjeolusa.com |

| TEM | Crystallinity | Electron diffraction patterns could confirm the crystalline nature of the material. univ-rennes.fr |

Note: The observations in this table are based on the expected characteristics of a crystalline compound and general applications of these microscopy techniques.

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a premier high-resolution scanning probe technique that generates three-dimensional surface profiles at the nanoscale. wikipedia.org The method involves scanning a cantilever with a sharp tip across a sample's surface; interactions between the tip and the surface cause the cantilever to deflect, which is monitored by a laser system to create a topographical map. wikipedia.orgphysicsworld.com

AFM is exceptionally suited for characterizing the surface of insulating materials, for which many other techniques requiring conductivity are not viable. physicsworld.com Research on technologically crucial insulators like aluminium oxide (Al₂O₃) has demonstrated AFM's power in revealing how surface atoms are arranged and how the surface reconstructs. physicsworld.com For instance, studies on sputtered aluminum have used AFM to quantify the root mean square (R_RMS) roughness of the native aluminum oxide layer. researchgate.net Beyond imaging, AFM can be used for force spectroscopy to measure forces such as atomic bonding and van der Waals forces at the nanoscale. wikipedia.org

For this compound, AFM would be an invaluable tool for:

Visualizing the surface morphology of thin films or crystalline particles.

Quantifying surface roughness, which influences properties like adhesion and reactivity.

Assessing the homogeneity of coatings or layers of the compound on a substrate.

A hypothetical AFM analysis of an this compound thin film might yield the data presented in the table below.

Interactive Table 1: Hypothetical AFM Surface Roughness Data for an this compound Film

| Parameter | Value | Description |

| Scan Size | 5 µm x 5 µm | The area of the sample surface analyzed. |

| R_q (RMS Roughness) | 1.5 nm | The root mean square average of height deviations from the mean plane. |

| R_a (Average Roughness) | 1.2 nm | The arithmetic average of the absolute values of the height deviations. |

| R_max (Maximum Height) | 10.3 nm | The maximum vertical distance between the highest and lowest data points. |

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Hydrodynamic Diameter and Size Distribution in Dispersions

When this compound is formulated as a dispersion or colloidal suspension, understanding its particle size distribution is critical. Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are two key techniques for this purpose. rsc.orgresearchgate.net

DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. rsc.orgresearchgate.net These fluctuations are used to calculate the diffusion coefficient, which in turn provides the hydrodynamic diameter via the Stokes-Einstein equation. It is an intensity-weighted method, meaning larger particles contribute more significantly to the measured signal. rsc.orgresearchgate.net

NTA operates by visualizing and tracking the Brownian motion of individual nanoparticles in a liquid. rsc.orgresearchgate.net A laser illuminates the particles, and a microscope coupled with a camera records their movement. The diffusion coefficient of each particle is calculated, allowing for the determination of its size. NTA provides a number-based size distribution and particle concentration, offering a higher-resolution view compared to the ensemble measurements of DLS. rsc.orgresearchgate.net Studies comparing these methods for characterizing aluminum and aluminum oxide nanoparticles have highlighted their complementary nature. rsc.orgresearchgate.net

For an this compound dispersion, these techniques would provide crucial data on:

The average particle size and polydispersity index (PDI).

The stability of the dispersion over time (by monitoring changes in size due to aggregation).

The concentration of particles in the suspension (via NTA).

Interactive Table 2: Comparative Analysis of a Hypothetical this compound Nanodispersion using DLS and NTA

| Parameter | DLS Result | NTA Result | Insight Provided |

| Mean Hydrodynamic Diameter | 155 nm (Z-average) | 120 nm (Mean) | DLS shows a larger size due to weighting by intensity; NTA gives a number-weighted average. |

| Polydispersity Index (PDI) | 0.210 | N/A | DLS indicates a moderately broad size distribution. |

| Size Distribution | 90-250 nm | 70-180 nm | NTA provides a higher-resolution distribution, revealing a smaller primary particle size. |

| Particle Concentration | N/A | 4.5 x 10⁸ particles/mL | NTA uniquely provides quantitative concentration data. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, chemical states, and electronic states of atoms within the top few nanometers of a material's surface. nipponsteel.comaip.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of a specific element and its chemical environment.

XPS is highly effective in the analysis of aluminium-containing materials. A significant chemical shift of approximately 2 eV in the Al 2p binding energy allows for the clear differentiation between metallic aluminium and its oxidized or compound forms. aip.org While many aluminium compounds exhibit similar Al 2p binding energies, making them hard to distinguish from one another, XPS is invaluable for confirming elemental presence and identifying different types of oxygen bonds (e.g., in oxides vs. hydroxides). aip.orgthermofisher.com

For this compound, XPS analysis would be essential for:

Verifying the surface elemental composition (Al, C, O).

Investigating the chemical state of aluminium, confirming it is in a compound state.

Analyzing the C 1s and O 1s spectra to gain insight into the carboxylate and hydroxyl groups of the acetate (B1210297) and tartrate ligands.

Interactive Table 3: Expected XPS Binding Energies for this compound

| Spectral Region | Expected Binding Energy (eV) | Chemical State Information |

| Al 2p | ~74.5 - 75.5 | Corresponds to Al³⁺ in an oxygen/carboxylate environment, distinct from metallic Al (~72.8 eV). aip.org |

| O 1s | ~531.0 - 533.0 | Multiple peaks expected: C=O (~531.5 eV) and C-O-H/C-O-Al (~533.0 eV) from the ligands. |

| C 1s | ~284.8 - 289.0 | Multiple peaks expected: Adventitious carbon (~284.8 eV), C-O (~286.5 eV), and O-C=O (~289.0 eV). |

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique for the vibrational analysis of thin films and molecular monolayers on reflective surfaces. bruker.com The method involves reflecting p-polarized infrared light off the sample at a grazing angle of incidence (typically ~80°). bruker.com At the surface, the light's electric field is enhanced, allowing for strong interaction with molecular dipoles oriented perpendicular to the surface. This "surface selection rule" makes IRRAS a powerful tool for determining molecular orientation. The use of polarization modulation (PM-IRRAS) further enhances sensitivity by eliminating interfering signals from the gas phase, such as water vapor and CO₂. bruker.comnih.gov

While most effective on metal surfaces, IRRAS has been successfully applied to study adsorbates on oxide surfaces, including aluminum oxide. nih.govkit.edu For this compound, IRRAS could be applied by first depositing a thin film of the compound onto a reflective substrate like gold or platinum.

This analysis would yield critical information on:

The characteristic vibrational frequencies of the acetate and tartrate ligands.

The coordination of the carboxylate groups to the aluminium center (e.g., monodentate, bidentate).

The orientation of the molecules within the thin film relative to the substrate surface.

Single Particle Inductively Coupled Plasma - Mass Spectrometry (SP-ICP-MS)

Single Particle Inductively Coupled Plasma - Mass Spectrometry (SP-ICP-MS) is an emerging technique that provides quantitative information on individual nanoparticles. rsc.orgresearchgate.net A highly diluted nanoparticle suspension is introduced into the ICP-MS, where each particle, upon entering the plasma, generates a discrete cloud of ions that is detected as a pulse. The intensity of each pulse is directly proportional to the mass of the target element in that specific nanoparticle.

By assuming particle sphericity and knowing the material's density and composition, the mass can be converted into a particle size. This method has been successfully used to determine the core diameter of aluminum and aluminum oxide nanomaterials. rsc.orgresearchgate.net

For nano-formulations of this compound, SP-ICP-MS offers significant advantages over bulk analysis techniques like DLS:

It measures the size of individual particles, providing a high-resolution, number-based size distribution.

It can distinguish between dissolved ionic species and solid nanoparticles.

It provides the elemental mass per particle, offering a direct measure of composition at the single-particle level.

Interactive Table 4: Hypothetical SP-ICP-MS Data for an this compound Nanoparticle Sample

| Parameter | Value | Description |

| Mean Particle Diameter | 118 nm | The number-weighted mean diameter of the core nanoparticles. |

| Particle Size Range | 65 - 175 nm | The measured range of particle diameters in the sample. |

| Detected Particle Concentration | 3.9 x 10⁸ particles/mL | The concentration of nanoparticles detected in the diluted sample. |

| Dissolved Al Concentration | 1.2 µg/L | The concentration of ionic aluminum, distinct from the particulate fraction. |

| Mean Al Mass per Particle | 2.3 fg | The average mass of aluminum detected in each individual nanoparticle event. |

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Chemistry

The aluminium center in aluminium acetotartrate exists in the stable +3 oxidation state. gu.se Consequently, its oxidation and reduction chemistry is centered on the transformation of the complex into other aluminium compounds or elemental aluminium under specific conditions.

Pathways Leading to Aluminium Oxide Formation

This compound, like other aluminium carboxylates, serves as a precursor for the formation of aluminium oxide (Al₂O₃) upon thermal decomposition or oxidation. azom.comcapes.gov.br The process generally involves heating the compound, which leads to the breakdown of the organic ligands (acetate and tartrate) and the eventual formation of solid aluminium oxide. anmol.orgmubychem.com

The decomposition pathway typically proceeds through several stages. Initially, dehydration may occur, followed by the breakdown of the carboxylate ligands, releasing volatile products such as carbon oxides and water vapor. anmol.orgpsu.edu The nature of the resulting alumina (B75360) (e.g., amorphous, γ-Al₂O₃, or α-Al₂O₃) is highly dependent on the final temperature and the heating rate. azom.comresearchgate.net For instance, studies on related aluminium carboxylate precursors show that amorphous alumina can form at temperatures around 355°C, with transitions to crystalline forms like η-Al₂O₃ and α-Al₂O₃ occurring at much higher temperatures, sometimes exceeding 1000°C. azom.comcapes.gov.br

Strong oxidizing agents can also facilitate the conversion to aluminium oxide.

Conditions for Reduction to Elemental Aluminium

The reduction of the Al³⁺ ion in this compound to elemental aluminium (Al⁰) is an energetically demanding process due to aluminium's highly negative standard electrode potential (E⁰ = -1.66 V). stackexchange.com Direct chemical reduction in an aqueous solution is generally not feasible because elemental aluminium is readily oxidized by hydronium ions present in water. stackexchange.com

Reduction to elemental aluminium from its compounds is primarily achieved industrially through high-temperature electrolysis of aluminium oxide in molten cryolite (B1665278) (the Hall-Héroult process). chemguide.co.uklibretexts.org Therefore, to obtain elemental aluminium from this compound, it would first need to be converted to aluminium oxide, as described in the previous section. While potent reducing agents like lithium aluminium hydride are mentioned in a general context for reducing aluminium compounds, the practical application and specific conditions for a complex like this compound are not well-documented in standard literature.

Ligand Exchange and Substitution Reactions

The acetate (B1210297) and tartrate ligands in this compound are subject to substitution by other chemical species, a process central to its interactions in various chemical and biological systems. The stability of the complex is pH-dependent, influencing its reactivity.

Reactivity with Other Acidic and Basic Species

Aluminium complexes exhibit amphoteric behavior, reacting with both acids and bases. unacademy.comchemguide.co.uk In strongly acidic conditions, the carboxylate ligands can be protonated and subsequently replaced by the conjugate base of the acid. For example, reaction with a strong acid like hydrochloric acid would likely lead to the formation of aluminium chloride. libretexts.org

Conversely, in basic solutions, the complex can react with hydroxide (B78521) ions. Depending on the pH and concentration, this can lead to the formation of various soluble hydroxo- or aluminate species, such as [Al(OH)₄]⁻, or the precipitation of aluminium hydroxide, Al(OH)₃. libretexts.orgsavemyexams.com This reactivity underscores the amphoteric nature of the aluminium center. chemguide.co.uk

Complexation and Interaction with Diverse Organic Molecules (e.g., Polyphenols, Chelating Agents)

The aluminium ion in the acetotartrate complex can undergo ligand exchange with other organic molecules that are strong chelating agents, particularly those with oxygen donor atoms. nih.gov

Polyphenols: Compounds like flavonoids and gallic acid, which contain catechol or galloyl groups, are effective chelators of aluminium. mdpi.comnih.gov They can displace the acetate and/or tartrate ligands to form new, often more stable, complexes. acs.orgacs.org The stability and stoichiometry of these new complexes (e.g., AlL or Al₃L₂) depend on the pH and the structure of the polyphenol. acs.org This interaction is significant in biological systems where polyphenols can sequester aluminium ions. acs.org

Other Chelating Agents: Other polydentate ligands with oxygen donor sites, such as citrate, can also effectively compete for and bind to the aluminium ion, potentially displacing the original ligands from the this compound complex. nih.govnih.gov The formation of these stable chelate rings is a key feature of aluminium's coordination chemistry. nih.gov

Thermal Decomposition Mechanisms and Solid-State Transformations

The thermal decomposition of this compound involves a series of solid-state transformations culminating in the formation of aluminium oxide. The process is studied using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). mdpi.comredalyc.org

Upon heating, the compound undergoes several decomposition steps. anmol.org While specific data for this compound is limited, the general pathway for mixed-ligand metal carboxylates provides a model. researchgate.net The process typically begins with the loss of any hydrated water molecules at lower temperatures. semanticscholar.orgd-nb.info This is followed by the sequential or simultaneous decomposition of the organic ligands. The tartrate and acetate moieties break down to release gaseous products like CO, CO₂, and H₂O. anmol.orgd-nb.info

Research on related aluminium-tartrate and aluminium-carboxylate systems shows these decomposition processes occur over a wide temperature range. researcher.lifelmaleidykla.lt For example, a study on an aluminium-tartrate complex synthesized hydrothermally showed a distinct thermal decomposition profile. researcher.liferesearchgate.net The decomposition of the organic components for various metal carboxylates often occurs between 150°C and 500°C, leading to an intermediate amorphous metal oxide phase. mdpi.comlmaleidykla.lt Further heating to higher temperatures promotes crystallization and phase transformations into more stable forms of alumina, such as α-Al₂O₃. azom.comcapes.gov.br

The table below summarizes the general stages observed in the thermal decomposition of related metal carboxylate complexes, which provides a likely model for this compound.

| Temperature Range (°C) | Process | Primary Products | Source Reference |

|---|---|---|---|

| ~30-150 | Dehydration | Loss of water molecules | mdpi.com, semanticscholar.org, lmaleidykla.lt |

| ~150-500 | Decomposition of Organic Ligands | Release of CO, CO₂, H₂O; Formation of amorphous alumina | mdpi.com, anmol.org, lmaleidykla.lt |

| > 800 | Crystallization & Phase Transformation | Formation of crystalline alumina (e.g., γ-Al₂O₃, α-Al₂O₃) | azom.com, capes.gov.br, researchgate.net |

Formation of Transition Alumina Phases (e.g., Gamma-Alumina) from this compound Precursors

The thermal decomposition of aluminium-containing organic precursors is a common route to produce high-purity, high-surface-area transition aluminas, such as gamma-alumina (γ-Al₂O₃). When subjected to heat, this compound undergoes a series of transformations, ultimately yielding aluminium oxide. The specific crystalline phase of the resulting alumina is highly dependent on the calcination temperature.

Upon heating, this compound decomposes, leading to the formation of aluminium oxides, carbon oxides, and other fumes. researchgate.netscielo.br Research on similar precursors, such as aluminium hydroxiacetate, provides insight into the sequence of phase transformations. The thermal treatment of aluminium hydroxiacetate crystals in an oxidizing atmosphere leads to the formation of different transition aluminas at specific temperature ranges. A typical transformation sequence involves the formation of γ-alumina at relatively low temperatures, which then converts to other transition phases like delta (δ) and theta (θ) alumina at intermediate temperatures, and finally transforms into the most stable alpha-alumina (α-Al₂O₃) at high temperatures. scielo.br

For instance, studies on the decomposition of aluminium acetate have shown that an amorphous precursor can be obtained at a calcination temperature of 650°C, while calcination at 850°C can yield gamma-alumina. researchgate.net The complete decomposition and elimination of the acetate component typically occurs by around 500°C. researchgate.net The transformation pathway for aluminium hydroxiacetate is detailed as follows: γ-alumina forms around 300°C, followed by δ-alumina at 750°C, and finally α-alumina at 1050°C. scielo.br This sequence is noted to be similar to that observed for well-ordered boehmite, although the transition temperatures for the formation of gamma and delta aluminas are lower when starting from the acetate precursor. scielo.br

Table 1: Transformation Temperatures for Alumina Phases from Aluminium-Acetate Based Precursors

| Precursor | Calcination Temperature (°C) | Resulting Alumina Phase |

| Aluminium Hydroxiacetate | 300 | Gamma (γ) |

| Aluminium Acetate | 650 | Amorphous |

| Aluminium Hydroxiacetate | 750 | Delta (δ) |

| Aluminium Acetate | 850 | Gamma (γ) |

| Aluminium Hydroxiacetate | 1050 | Alpha (α) |

This table is generated based on data from studies on aluminium acetate and hydroxiacetate precursors. scielo.brresearchgate.net

Influence of Precursor Morphology and Synthesis Conditions on Derived Alumina Properties

The physical and chemical properties of the final alumina product are significantly influenced by the characteristics of the initial this compound precursor. These characteristics include the morphology of the precursor crystals and the conditions under which the precursor itself was synthesized.

The morphology of the precursor material often has a lasting impact, creating a template for the resulting alumina. For example, when aluminium hydroxiacetate composed of crystalline plate agglomerates is thermally decomposed, the resulting transition aluminas retain this plate-like morphology up to temperatures of 1050°C. scielo.br It is only at higher temperatures, where significant sintering and coalescence of the alpha-alumina crystals begin, that this initial morphology is lost. scielo.br This phenomenon highlights the importance of controlling the precursor's crystal shape to engineer the morphology of the final alumina product.

Furthermore, the synthesis conditions of the precursor play a crucial role in determining the properties of the derived alumina. The presence of acetate ions during the synthesis of alumina precursors like pseudoboehmite can affect the crystallinity, particle morphology, and thermal properties of the final alumina. scielo.br The interaction between the aluminium source and the acetate has a significant effect on the phase transformation temperatures from pseudoboehmite to various alumina phases. scielo.br

The choice of the aluminium precursor (e.g., acetate versus sulfate) has been shown to influence the properties of ceramic membranes made from the derived alumina, affecting characteristics such as porosity and mechanical strength. researchgate.net The calcination temperature remains a critical parameter; for example, increasing the calcination temperature during the synthesis of gamma-alumina generally leads to a decrease in the specific surface area. esdm.go.id The use of an amorphous precursor derived from aluminum acetate at a lower temperature (650°C) was found to be more effective in reducing the formation temperature of the alpha phase compared to a gamma-alumina precursor obtained at a higher temperature (850°C). researchgate.net

Table 2: Influence of Precursor Synthesis and Processing on Alumina Properties

| Parameter | Influence on Alumina Properties |

| Precursor Morphology | The morphology of the alumina particles often mimics that of the precursor crystals up to high temperatures (e.g., 1050°C). scielo.br |

| Precursor Synthesis (e.g., presence of acetate) | Affects crystallinity, particle morphology, and phase transformation temperatures of the final alumina. scielo.br |

| Type of Aluminium Precursor (e.g., acetate vs. sulfate) | Impacts physical properties such as porosity and mechanical strength in derived ceramic products. researchgate.net |

| Calcination Temperature | Determines the crystalline phase of the alumina and affects properties like specific surface area. researchgate.netesdm.go.id |

Advanced Applications in Materials Science and Chemical Engineering

Precursor in Ceramic Material Synthesis

Organometallic compounds are frequently employed as precursors in the synthesis of ceramic materials due to the high purity and homogeneity they offer at a molecular level. Aluminum acetotartrate, and the closely related aluminum acetate (B1210297), serve as effective single-source precursors for producing high-purity alumina (B75360) and related structures through processes like thermal decomposition or sol-gel methods.

Aluminum acetotartrate is utilized in the fabrication of alumina (Al₂O₃), one of the most important ceramic materials, and its precursor, pseudoboehmite (AlOOH·xH₂O). scielo.br The synthesis process typically involves the controlled thermal decomposition (calcination) of the precursor. During heating, the organic acetate and tartrate ligands are burned off, leaving behind an aluminum oxide residue.

The transformation sequence can be controlled by temperature. At lower temperatures, amorphous alumina phases or intermediate phases like gamma-alumina (γ-Al₂O₃) are formed. researchgate.net For instance, the decomposition of aluminum acetate at 850°C can yield γ-Al₂O₃. rsdjournal.org To obtain the most stable alpha phase (α-Al₂O₃), higher calcination temperatures, often above 1100°C, are required. researchgate.net

Pseudoboehmite, a finely crystalline form of boehmite with a higher water content, is a critical precursor for various high-performance aluminas. scielo.brwikipedia.org It can be synthesized via sol-gel processes where an aluminum salt is precipitated. The presence of acetate ions during the synthesis of pseudoboehmite has been shown to influence the formation of high-quality nanoparticles. scielo.brscielo.br Processes using acetic acid with an alumina source can be tailored to produce pseudoboehmite with a high surface area, which is crucial for its subsequent conversion into catalytically active alumina. icsoba.org

The choice of precursor significantly influences the final properties of the derived ceramic material. The organic ligands in aluminum acetotartrate play a crucial role during thermal decomposition. Their combustion creates voids and pathways for gas to escape, which directly impacts the porosity and surface area of the final ceramic product. The decomposition of the acetate and tartrate components can lead to the formation of high-surface-area, metastable alumina phases. researchgate.net